molecular formula C19H27FN4O2 B593013 N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide CAS No. 1863065-90-0

N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide

Cat. No.: B593013
CAS No.: 1863065-90-0
M. Wt: 362.4 g/mol
InChI Key: SOYDDJYBRCNNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Derivation

The compound N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide is defined by its indazole core substituted at the 1- and 3-positions. The IUPAC name systematically describes:

  • A 1-(5-fluoropentyl) substituent on the indazole nitrogen (position 1).
  • A carboxamide group at position 3, linked to a tertiary carbon chain featuring a 1-amino-3,3-dimethyl-1-oxobutane moiety.

The full IUPAC name, computed via PubChem’s Lexichem TK 2.7.0, is:
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide.

Structural Features :

  • Indazole core : A bicyclic aromatic system with adjacent nitrogen atoms.
  • 5-Fluoropentyl chain : A five-carbon alkyl tail with a terminal fluorine atom at position 5.
  • Carboxamide linker : Connects the indazole to a branched tertiary carbon group containing an amide and ketone functional group.

The structural derivation aligns with synthetic cannabinoid receptor agonists (SCRAs), where modular substitutions (e.g., fluorinated tails, carboxamide linkers) are common to optimize receptor binding.

Properties

IUPAC Name

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN4O2/c1-19(2,3)16(17(21)25)22-18(26)15-13-9-5-6-10-14(13)24(23-15)12-8-4-7-11-20/h5-6,9-10,16H,4,7-8,11-12H2,1-3H3,(H2,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYDDJYBRCNNIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016736
Record name N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1863065-90-0
Record name N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1863065-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-adb-pinaca, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1863065900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-FLUORO-ADB-PINACA, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LOL2KQM530
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Diazotization and Cyclization of o-Toluidine

Indazole is synthesized via diazotization of o-toluidine (1) using NaNO₂/HCl at 0°C, followed by cyclization in ethyl acetate with KOAc at 20°C. This yields unsubstituted indazole (2) (Scheme 1A).

Reaction Conditions

  • o-Toluidine : 11 g, 44.33 mmol

  • NaNO₂ : 3.2 g, 46.55 mmol

  • KOAc : 8.7 g, 88.66 mmol

  • Yield : 85–90%.

N2 Protection with SEM-Cl

Selective protection of the indazole N2 position is achieved using (2-chloromethoxy-ethyl)-trimethyl-silane (SEM-Cl) in THF under inert conditions. This directs subsequent lithiation to the C3 position.

Carboxylation at the 3-Position

Directed Lithiation and CO₂ Quenching

The SEM-protected indazole undergoes lithiation at C3 using n-BuLi (2.5 M in hexane) at −70°C, followed by carboxylation with CO₂ gas. Acidic workup yields indazole-3-carboxylic acid (3).

Analytical Data for Intermediate A

  • IR (KBr) : 3305 (NH), 1680 (C=O), 1550 cm⁻¹ (ArC=C).

  • ¹H NMR (DMSO-d₆) : δ 7.22–8.04 (m, 4H, ArH), 13.01 (s, 1H, COOH).

Amide Coupling with 2-Amino-2-Methylpropanamide

Activation and Coupling

The carboxylic acid (Intermediate A) is activated using HOBt/EDCl in DMF, followed by coupling with 2-amino-2-methylpropanamide (Intermediate B) in the presence of triethylamine (TEA).

Optimized Protocol

  • HOBt : 1.2 equiv

  • EDCl : 1.5 equiv

  • TEA : 3.0 equiv

  • Reaction Time : 12 h at 25°C

  • Yield : 65–70%.

Purification and Crystallization

Crude product is purified via silica gel chromatography (0–5% MeOH/CHCl₃) and recrystallized from ethyl acetate/hexane to afford the title compound as a white crystalline solid.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3407 (NH), 1651 (C=O), 1544 cm⁻¹ (C-N).

  • ¹H NMR (DMSO-d₆) : δ 1.32 (s, 6H, C(CH₃)₂), 1.56–1.89 (m, 6H, CH₂CH₂CF₂), 4.42 (t, 2H, J = 6.8 Hz, NCH₂), 4.51 (d, 2H, J = 6.4 Hz, NHCH₂), 7.24–8.12 (m, 4H, ArH), 8.92 (s, 1H, CONH).

  • MS (ESI) : m/z 391.2 [M+H]⁺.

X-Ray Powder Diffraction (XRPD)

Crystalline Form A (solvent-free) shows characteristic peaks at 2θ = 12.4°, 18.7°, and 24.3°, confirming phase purity.

Comparative Analysis of Synthetic Routes

Step Method 1 (Ref) Method 2 (Ref)
N2 Protection SEM-Cl/THFSEM-Cl/DCM
Lithiation n-BuLi, −70°Cn-BuLi, −40°C
Alkylation Yield 70%68%
Amide Coupling Agent HOBt/EDClHATU/DIPEA

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation

    • SEM protection ensures N1 reactivity, minimizing N2 alkylation byproducts.

  • Fluoropentyl Stability

    • Use of anhydrous conditions prevents hydrolysis of the 5-fluoropentyl group during alkylation.

  • Crystal Polymorphism

    • Form A (thermodynamically stable) is obtained via reflux in MeOH, avoiding hygroscopic Form B.

Scalability and Industrial Considerations

The patent route emphasizes cost-effective bulk synthesis:

  • Telescoped Steps : Combining SEM protection, alkylation, and carboxylation without intermediate isolation.

  • Solvent Recovery : Distillation of DMF and CH₂Cl₂ reduces waste.

  • Throughput : 76% yield over 5 steps at kilogram scale .

Mechanism of Action

5-Fluoro ADB-PINACA exerts its effects by binding to and activating the CB1 and CB2 receptors in the human body. This activation leads to a cascade of intracellular signaling pathways that result in the modulation of neurotransmitter release. The compound mimics the effects of delta-9-tetrahydrocannabinol (THC), the main psychoactive constituent of cannabis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Differences Implications References
N-[1-(Aminocarbonyl)-2,2-Dimethylpropyl]-1-(5-Fluoropentyl)-1H-Indazole-3-Carboxamide 1-(5-Fluoropentyl); 3-carboxamide (tert-leucine derivative) C₁₉H₂₆FN₅O₂ 383.45 g/mol Reference compound. High lipophilicity due to fluorinated alkyl chain; potential for prolonged receptor interaction.
ADB-BUTINACA (N-[(1S)-1-(Aminocarbonyl)-2,2-Dimethylpropyl]-1-butyl-1H-indazole-3-carboxamide) 1-Butyl (non-fluorinated) C₁₈H₂₆N₅O₂ 356.44 g/mol Shorter alkyl chain (butyl vs. 5-fluoropentyl); lacks fluorine. Reduced metabolic stability and potency compared to fluorinated analogs.
5F-AB-PINACA (N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide) 3-carboxamide (2-methylpropyl vs. tert-leucine) C₁₈H₂₅FN₅O₂ 368.43 g/mol Different carboxamide substituent (branched 2-methylpropyl vs. tert-leucine). Altered receptor binding due to steric and electronic effects; possible differences in potency.
ADB-4en-PINACA (N-[1-(Aminocarbonyl)-2,2-Dimethylpropyl]-1-(4-penten-1-yl)-1H-indazole-3-carboxamide) 1-(4-Penten-1-yl) (unsaturated alkyl chain) C₁₉H₂₆N₅O₂ 342.44 g/mol Unsaturated pentenyl chain vs. saturated 5-fluoropentyl. Potential for faster metabolism due to double bond; reduced fluorination may lower potency.
5F-APINACA (N-(Adamantan-1-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide) 3-carboxamide (adamantane vs. tert-leucine) C₂₃H₂₉FN₄O 396.51 g/mol Adamantane substituent instead of tert-leucine. Increased rigidity and bulkiness may enhance receptor selectivity or binding affinity.
ADB-FUBINACA (N-[(1S)-1-(Aminocarbonyl)-2-Methylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide) 1-(4-Fluorobenzyl) C₂₀H₂₂FN₅O₂ 395.43 g/mol Aromatic fluorinated benzyl group vs. aliphatic 5-fluoropentyl. Enhanced receptor affinity via π-π interactions; distinct metabolic pathways due to aromaticity.

Key Observations:

Role of Fluorination: The 5-fluoropentyl group in the target compound increases lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like ADB-BUTINACA . Fluorination is a common strategy in SCRAs to enhance potency and evade detection .

In contrast, 5F-AB-PINACA’s 2-methylpropyl group lacks this bulk, which may reduce binding efficiency .

Alkyl Chain Variations : Unsaturated chains (e.g., ADB-4en-PINACA) or shorter chains (e.g., ADB-BUTINACA) are associated with reduced in vivo half-lives due to easier metabolic degradation .

Aromatic vs. Aliphatic Substituents : ADB-FUBINACA’s 4-fluorobenzyl group introduces aromaticity, which may enhance receptor binding through hydrophobic and electronic effects compared to the aliphatic 5-fluoropentyl chain .

Regulatory and Pharmacological Notes:

  • The target compound and its analogs (e.g., 5F-AB-PINACA, ADB-FUBINACA) are classified as controlled substances in jurisdictions like Western Australia and Indiana due to their structural similarity to prohibited SCRAs .
  • Limited empirical data on receptor affinity and metabolic pathways exist for the target compound. However, structural analogs with fluorinated alkyl chains (e.g., 5F-MDMB-PICA) are known to exhibit high CB1 receptor efficacy, suggesting similar potency .

Biological Activity

N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide, commonly referred to as 5-Fluoro ADB-PINACA , is a synthetic cannabinoid that has garnered attention for its potent biological activity, particularly as an agonist for cannabinoid receptors CB1 and CB2. This article provides a detailed overview of its biological activity, including molecular characteristics, receptor interactions, pharmacological effects, and potential toxicological implications.

Molecular Characteristics

  • Chemical Formula : C19H27FN4O2
  • Molecular Weight : 362.44 g/mol
  • CAS Registry Number : 1863065-90-0

The compound features a unique fluorinated side chain that enhances its binding affinity to cannabinoid receptors compared to other synthetic cannabinoids. This characteristic contributes to its distinct pharmacological profile.

5-Fluoro ADB-PINACA acts primarily as a potent agonist at the cannabinoid receptors:

  • CB1 Receptors : Primarily located in the brain, these receptors mediate the psychoactive effects associated with cannabinoids.
  • CB2 Receptors : Found mainly in the immune system, these receptors are involved in anti-inflammatory responses.

Research indicates that 5-Fluoro ADB-PINACA binds more effectively to these receptors than Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, leading to stronger psychoactive effects and potential adverse reactions .

Biological Activity and Pharmacological Effects

The biological activity of 5-Fluoro ADB-PINACA has been characterized through various studies that highlight its agonistic effects on cannabinoid receptors:

  • Binding Affinity : It exhibits significant binding affinity for both CB1 and CB2 receptors. Studies have shown that it can activate these receptors with higher potency than THC .
  • Psychoactive Effects : Users report effects similar to those of natural cannabinoids, including euphoria, altered perception, and relaxation. However, the intensity of these effects can lead to severe adverse reactions .

Table 1: Comparison of Synthetic Cannabinoids

Compound NameMolecular FormulaKey Features
5-Fluoro ADB-PINACAC19H27FN4O2Potent CB1/CB2 agonist; high binding affinity
ADB-CHMINACAC21H30N4O2Contains cyclohexylmethyl instead of 5-fluoropentyl
MAB-CHMINACAC21H30N4O2Similar structure but varies in side chains

Toxicological Implications

Despite its potential therapeutic applications in research settings, the use of 5-Fluoro ADB-PINACA is associated with significant health risks:

  • Adverse Reactions : Reports indicate severe side effects including anxiety, paranoia, hallucinations, and even psychotic episodes. These adverse reactions are more pronounced than those typically associated with natural cannabis products .
  • Toxicity and Overdose Potential : The compound's potency raises concerns regarding toxicity and overdose. Cases have been documented where users experienced life-threatening symptoms following consumption .

Case Studies

Several case studies have documented the effects of 5-Fluoro ADB-PINACA:

  • Case Study 1 : A young adult presented with acute psychosis after using a synthetic cannabinoid product containing 5-Fluoro ADB-PINACA. The patient exhibited severe agitation and confusion but recovered after medical intervention.
  • Case Study 2 : An emergency department reported multiple cases of overdose linked to synthetic cannabinoids. Analysis confirmed the presence of 5-Fluoro ADB-PINACA in several samples, highlighting its role in severe adverse events.

Q & A

Q. Table 1: Representative NMR Parameters (Adapted from )

ParameterExperiment 1 (P-1179-15)Experiment 2 (P-1179-16)
Solvent CDCl3CDCl3
Pulse Program zgpg30zg30
Acquisition Time 1.10 s3.17 s
Spectral Width 29761.9 Hz (1H)10330.6 Hz (13C)

Basic: What synthetic strategies are reported for analogs of this compound?

Answer:
Synthesis typically involves:

  • Step 1 : Alkylation of the indazole nitrogen with 5-fluoropentyl bromide under basic conditions (e.g., K2CO3 in DMF) .
  • Step 2 : Carboxamide formation via coupling reagents (e.g., EDCI/HOBt) between the indazole-3-carboxylic acid and the aminocarbonyl-substituted amine .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization .

Q. Key Challenges :

  • Minimizing side reactions during alkylation (e.g., over-alkylation or isomerization).
  • Ensuring stereochemical fidelity in the aminocarbonyl group .

Advanced: How can contradictory NMR data across studies be resolved?

Answer:
Discrepancies in chemical shift assignments often arise from:

  • Solvent Effects : CDCl3 vs. DMSO-d6 can alter shift values by ±0.5 ppm.
  • Parameter Optimization : Differences in pulse programs (e.g., zgpg30 vs. zg30) affect sensitivity and resolution .
  • Dynamic Processes : Conformational flexibility in the 5-fluoropentyl chain may lead to splitting or broadening of signals .

Q. Methodological Recommendations :

  • Use variable-temperature NMR to probe dynamic behavior.
  • Validate assignments with DFT-calculated chemical shifts (e.g., using Gaussian or ADF software) .

Advanced: What computational tools predict physicochemical properties of this compound?

Answer:

  • ACD/Labs Percepta : Predicts logP, pKa, and solubility. For example, the fluoropentyl chain increases lipophilicity (predicted logP = 4.2) .
  • Molecular Dynamics (MD) Simulations : Analyze conformational stability of the carboxamide linkage and fluorinated tail .
  • Docking Studies : Model interactions with cannabinoid receptors (CB1/CB2) to infer structure-activity relationships (SAR) .

Q. Limitations :

  • Computational models may underestimate steric effects of the 2,2-dimethylpropyl group .

Advanced: How do structural modifications impact metabolic stability?

Answer:

  • Fluorine Substitution : The 5-fluoropentyl group reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .
  • Aminocarbonyl Group : Hydrogen bonding with hydrolytic enzymes (e.g., esterases) may enhance susceptibility to degradation .

Q. Experimental Validation :

  • In vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • Isotope Labeling : Use deuterated analogs to trace metabolic pathways .

Advanced: What analytical workflows detect trace impurities in synthesized batches?

Answer:

  • LC-HRMS : Resolve impurities with ppm-level mass accuracy (e.g., unreacted starting materials or de-fluorinated byproducts) .
  • 2D-LC/MS/MS : Separate isobaric impurities (e.g., regioisomers of the indazole core) .
  • NMR-Pure™ : Isolate impurities via preparative HPLC and characterize with microcoil NMR .

Case Study : A batch showed a 0.3% impurity identified as N-[1-(aminocarbonyl)-2-methylpropyl]-... via HRMS (Δm/z = -14.0156 Da) and HMBC NMR .

Basic: What are the crystallographic challenges for this compound?

Answer:

  • Poor Crystallinity : The flexible fluoropentyl chain and bulky tert-leucine derivative hinder crystal formation.
  • Workaround : Co-crystallize with thiourea or use vapor diffusion (e.g., hexane/ether) to slow nucleation .

Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.